Mono-poc tenofovir

Description

Properties

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYSRKLPLHUWCJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718877 | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211364-69-1 | |

| Record name | Tenofovir isoproxil monoester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211364691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[(Propan-2-yl)oxy]carbonyl}oxy)methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ISOPROXIL MONOESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKS5H56W6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Mono-poc Tenofovir

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of Mono-poc tenofovir, a key impurity and mono-ester prodrug of Tenofovir. The methodologies and analytical strategies detailed herein are grounded in established scientific principles and practices to ensure reliability and reproducibility in a research and development setting.

Introduction: The Significance of this compound

This compound, chemically known as ({[(R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl}(hydroxy)phosphoryloxy)methyl isopropyl carbonate, is a significant compound in the landscape of antiretroviral therapy. It is recognized primarily as a process-related impurity in the synthesis of Tenofovir Disoproxil Fumarate (TDF), a widely used prodrug of tenofovir for the treatment of HIV and Hepatitis B infections.[1] The presence and quantity of this compound must be carefully monitored and controlled during the manufacturing of TDF to ensure the final drug product's purity, safety, and efficacy. Beyond its role as an impurity, this compound also serves as a mono-ester prodrug of tenofovir, offering insights into the structure-activity relationships of phosphonate nucleotide analogues.

This guide delves into the synthetic pathways for preparing this compound, not as a contaminant, but as a reference standard for analytical method development and validation. Furthermore, it outlines a systematic approach to its comprehensive characterization using modern analytical techniques.

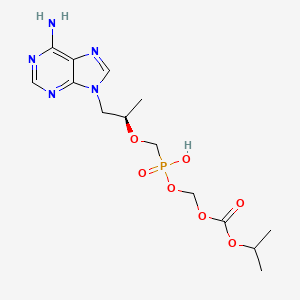

Chemical Structure and Properties

A foundational understanding of the molecular architecture and physicochemical properties of this compound is paramount for its synthesis and analysis.

| Property | Value | Source |

| Chemical Name | ({[(R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl}(hydroxy)phosphoryloxy)methyl isopropyl carbonate | [1] |

| Synonyms | Mono-POC PMPA, Tenofovir Disoproxil Related Compound E, Tenofovir monoisoproxil | [2] |

| CAS Number | 211364-69-1 | [2] |

| Molecular Formula | C14H22N5O7P | [3] |

| Molecular Weight | 403.33 g/mol | [3] |

| Appearance | White Solid | [2] |

| Solubility | Very slightly soluble (0.81 g/L at 25 °C) | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound as a reference standard involves the controlled partial hydrolysis of Tenofovir Disoproxil Fumarate (TDF). This method simulates the potential degradation pathway of TDF and provides a direct means of isolating the mono-ester.

Reaction Scheme

Caption: Synthetic pathway for this compound via partial hydrolysis of TDF.

Experimental Protocol: Synthesis via Partial Hydrolysis

This protocol is adapted from established methods for the preparation of TDF impurities.[1]

Materials:

-

Tenofovir Disoproxil Fumarate (TDF)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

Ammonium Hydroxide solution

-

Ethyl acetate (for chromatography)

-

Methanol (for chromatography)

-

Silica gel for column chromatography

-

Round bottom flask

-

Magnetic stirrer with heating

-

pH meter

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round bottom flask, suspend Tenofovir Disoproxil Fumarate (3.0 g, 0.0058 moles) in a mixture of acetonitrile (15 mL) and water (24 mL) at room temperature.[1]

-

pH Adjustment: Add ammonium hydroxide solution dropwise to the suspension while stirring to adjust the pH to 9.[1]

-

Reaction Conditions: Heat the reaction mixture to 45°C and maintain stirring for 18 hours.[1]

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (35:65 v/v).[1] The appearance of a new spot corresponding to this compound and the diminishing of the TDF spot will indicate reaction progression.

-

Work-up: Upon completion of the reaction, concentrate the reaction mass under reduced pressure using a rotary evaporator to remove the solvents.[1]

-

Purification: Purify the crude product by column chromatography on silica gel. Elute the column with a gradient mobile phase of ethyl acetate/methanol (starting with a higher ratio of ethyl acetate and gradually increasing the proportion of methanol, e.g., 40:60 v/v) to isolate the this compound.[1]

-

Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and evaporate the solvent to yield this compound. The expected yield is approximately 85%.[1] Further characterization should be performed to confirm the identity and purity of the synthesized compound.

Characterization of this compound

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of synthesized this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for its quantification in TDF drug substances and products.

HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively polar tenofovir and its derivatives. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | The specific ratio and pH of the mobile phase should be optimized to achieve good resolution between this compound, TDF, and other related impurities. |

| Detection | UV at 260 nm | The purine ring in the tenofovir structure exhibits strong UV absorbance at this wavelength, providing good sensitivity.[4] |

| Flow Rate | Typically 1.0 mL/min | A standard flow rate for analytical HPLC, which can be adjusted to optimize separation. |

| Column Temperature | Ambient or controlled (e.g., 30°C) | Maintaining a constant temperature ensures reproducible retention times. |

Expected Results:

Under optimized conditions, a single, sharp peak corresponding to this compound should be observed. The retention time will be distinct from that of TDF and other impurities. The purity can be calculated based on the peak area percentage. A purity of >95% is generally expected for a reference standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.

Experimental Setup:

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like this compound.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

-

Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]+.

Expected Mass Spectrum:

The mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound.

-

Calculated Monoisotopic Mass: 403.1257 g/mol [5]

-

Expected [M+H]+ ion: m/z 404.1335

Fragmentation Analysis (MS/MS):

Caption: A hypothetical fragmentation pathway for this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the this compound molecule.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

Deuterated solvents such as DMSO-d6 or D2O are suitable for dissolving the sample.

Expected Spectral Features:

While specific, publicly available assigned spectra for this compound are limited, predictions based on its structure and data from related compounds can be made.

-

¹H NMR:

-

Signals corresponding to the protons on the adenine ring (typically in the aromatic region, ~8.0-8.5 ppm).

-

Signals for the protons on the propan-2-yl side chain.

-

Signals for the methylene protons adjacent to the phosphonate group.

-

A characteristic signal for the methine proton and methyl protons of the isopropyl group of the "poc" moiety.

-

A signal for the methylene protons of the "oxy-methoxy" linker.

-

-

¹³C NMR:

-

Resonances for the carbon atoms of the adenine ring.

-

Signals for the carbons of the propan-2-yl side chain.

-

Resonances for the carbons of the isopropyl and "oxy-methoxy" groups.

-

-

³¹P NMR:

-

A single resonance is expected for the phosphorus atom in the phosphonate group.

-

Obtaining and fully assigning the ¹H, ¹³C, and ³¹P NMR spectra is a critical step in the definitive characterization of synthesized this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3100 | N-H stretching (amine) |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1760 | C=O stretching (carbonate) |

| ~1650-1600 | N-H bending, C=N stretching (purine ring) |

| ~1250 | P=O stretching (phosphonate) |

| ~1100-1000 | C-O stretching |

Conclusion and Best Practices

The synthesis and characterization of this compound are crucial for the quality control of Tenofovir Disoproxil Fumarate and for advancing our understanding of tenofovir prodrugs. The protocols and analytical methods outlined in this guide provide a robust framework for researchers in this field. It is imperative to perform all experiments with due diligence, adhering to safety protocols and good laboratory practices. For definitive structural elucidation, a combination of all the described analytical techniques is essential. The availability of a well-characterized in-house or commercially sourced reference standard of this compound is fundamental for the accurate validation of analytical methods used in a regulated environment.

References

-

Deepak Panmand, et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]

-

Veeprho. (n.d.). Tenofovir NPOC POC PMPA | CAS 1217542-13-6. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations. Retrieved from [Link]

-

U.S. Pharmacopeia. (2011). Tenofovir Disoproxil Fumarate. Retrieved from [Link]

-

ResearchGate. (n.d.). Product Ion Mass Spectra of [M+H]+ Ions of (A) TFV and (B) IS. Retrieved from [Link]

-

PubMed. (n.d.). Rapid and specific liquid chromatographic tandem mass spectrometric determination of tenofovir in human plasma and its fragmentation study. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Manojkumar, I., & Sankar, A. S. K. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. International Journal of Research in Pharmaceutical Sciences and Technology, 2(1), 1-6. [Link]

-

PubChem. (n.d.). ({[(S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). ({phosphoryl}oxy)methyl isopropyl carbonate fumarate. Retrieved from [Link]

-

Niessen, W. M. A. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 40(4), 324-368. [Link]

-

ResearchGate. (n.d.). Chemical structures and MS/MS spectra of tenofovir and tenofovir diphosphate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). ({phosphoryl}oxy)methyl Isopropyl Carbonate Fumarate. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C14H22N5O7P | CID 71772014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS 211364-69-1 | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

The Cellular Journey of Mono-poc Tenofovir: An In-Depth Technical Guide on Uptake and Metabolism

Introduction: The Pivotal Role of Mono-poc Tenofovir in Tenofovir Delivery

This compound, a key intermediate metabolite of the widely used antiretroviral prodrug tenofovir disoproxil fumarate (TDF), represents a critical juncture in the intracellular delivery of tenofovir.[1][2][3] As a monoester of tenofovir, its physicochemical properties are distinct from both the parent prodrug TDF and the active drug, tenofovir. This guide provides a comprehensive technical overview of the cellular uptake and metabolic fate of this compound, offering insights for researchers and drug development professionals in the field of antiviral therapies. Understanding the cellular pharmacology of this transient yet crucial molecule is paramount for optimizing the design of next-generation nucleotide analogue prodrugs.

Cellular Uptake: A Tale of Two Pathways

The cellular entry of tenofovir and its prodrugs is a study in contrasts, dictated by their differing lipophilicity. Tenofovir disoproxil fumarate, being more lipophilic, is thought to primarily cross cellular membranes via passive diffusion.[1][4] In contrast, the parent drug, tenofovir, relies on active transport mechanisms, namely organic anion transporters 1 (OAT1) and OAT3 for its uptake.[1][5]

This compound, being an intermediate in the hydrolysis of TDF, is more lipophilic than tenofovir itself and is therefore also likely to utilize passive diffusion for cellular entry.[6][7] This characteristic is significant as it suggests that this compound present in the extracellular space can directly contribute to the intracellular pool of tenofovir, thereby influencing the ultimate concentration of the active metabolite, tenofovir diphosphate (TFV-DP).[6][7]

The Intracellular Metabolic Cascade: From this compound to the Active Diphosphate

Once inside the cell, this compound undergoes a series of enzymatic transformations to yield the pharmacologically active tenofovir diphosphate. This multi-step process is crucial for the antiviral efficacy of TDF.

Step 1: Hydrolysis to Tenofovir

The initial and rate-limiting step in the intracellular metabolism of this compound is its hydrolysis to tenofovir. This reaction is catalyzed by intracellular carboxylesterases.[1] The efficiency of this conversion is a key determinant of the overall intracellular concentration of tenofovir.

Step 2: Phosphorylation to Tenofovir Monophosphate

Following its formation, tenofovir is phosphorylated to tenofovir monophosphate (TFV-MP) by adenylate kinase.

Step 3: Phosphorylation to Tenofovir Diphosphate

The final and crucial activation step involves the phosphorylation of tenofovir monophosphate to the active metabolite, tenofovir diphosphate (TFV-DP), by nucleoside diphosphate kinase.[8] TFV-DP is a potent inhibitor of viral reverse transcriptase and acts as a chain terminator, thereby halting viral replication.[9]

The following diagram illustrates the intracellular metabolic pathway of this compound:

A Note on Tenofovir Alafenamide (TAF): A More Efficient Prodrug

It is pertinent to briefly mention Tenofovir Alafenamide (TAF), a newer prodrug of tenofovir.[10] TAF exhibits greater plasma stability and more efficient intracellular delivery of tenofovir compared to TDF.[9][11] Its activation is initiated by cathepsin A, a lysosomal carboxypeptidase, leading to higher intracellular concentrations of the active TFV-DP at lower doses, which translates to an improved safety profile, particularly with respect to renal and bone health.[8][9][11][12][13][14]

Experimental Methodologies for Studying Cellular Uptake and Metabolism

The elucidation of the cellular pharmacology of this compound and other nucleotide analogues relies on a suite of sophisticated analytical techniques.

Protocol 1: In Vitro Cellular Uptake Assay

This protocol outlines a general procedure for quantifying the intracellular accumulation of a test compound.

1. Cell Culture:

- Culture target cells (e.g., human peripheral blood mononuclear cells [PBMCs], HEK293T cells) to a desired confluency in appropriate culture medium.

2. Compound Incubation:

- Prepare a stock solution of the test compound (e.g., radiolabeled or unlabeled this compound).

- Incubate the cells with the test compound at various concentrations and for different time points at 37°C.

3. Cell Lysis and Sample Preparation:

- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

- Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture).

- Collect the cell lysates for analysis.

4. Quantification:

- Quantify the intracellular concentration of the parent compound and its metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][15]

Protocol 2: Enzyme Inhibition Assay

This protocol is designed to identify the enzymes responsible for the metabolism of a compound.

1. Enzyme and Substrate Preparation:

- Obtain the purified enzyme of interest (e.g., recombinant human carboxylesterase 1).

- Prepare a solution of the substrate (this compound).

2. Inhibition Assay:

- Pre-incubate the enzyme with a known inhibitor (e.g., bis-p-nitrophenyl phosphate for carboxylesterases) at various concentrations.[1]

- Initiate the enzymatic reaction by adding the substrate.

- Monitor the formation of the product (tenofovir) over time using a suitable analytical method.

3. Data Analysis:

- Determine the inhibitory concentration (IC50) of the inhibitor to assess its potency.

The following diagram depicts a typical experimental workflow for studying cellular uptake and metabolism:

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for tenofovir monoester (this compound) and tenofovir following a single oral dose of TDF.

| Parameter | Tenofovir Monoester (this compound) | Plasma Tenofovir | Reference |

| Tmax (median, hours) | 0.5 (range: 0.25–2) | ~1-3 | [3][7][16] |

| Cmax (geometric mean, ng/mL) | 131.6 | ~222-300 | [3][7][16] |

| t½ (geometric mean, minutes) | 26 | - | [2][7] |

| AUC0-4h (geometric mean, ng·h/mL) | 93.3 | 448.1 | [6][7] |

Note: These values are derived from studies in healthy volunteers and may vary in different patient populations.

Conclusion and Future Directions

This compound plays a crucial, albeit transient, role in the cellular pharmacology of tenofovir disoproxil fumarate. Its ability to enter cells via passive diffusion contributes significantly to the intracellular pool of tenofovir, which is subsequently phosphorylated to the active antiviral agent, tenofovir diphosphate. A thorough understanding of the factors governing the cellular uptake and metabolism of this key intermediate is essential for the rational design of more efficient and safer nucleotide analogue prodrugs. Future research should focus on further characterizing the transporters that may be involved in the efflux of this compound and on elucidating the inter-individual variability in the activity of the enzymes responsible for its metabolism. Such knowledge will undoubtedly pave the way for the development of novel antiviral therapies with improved pharmacokinetic and pharmacodynamic profiles.

References

-

Birkus, G., et al. (2008). Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131. Antimicrobial Agents and Chemotherapy, 52(4), 1455-1461. [Link]

-

Rohan, L. C., et al. (2016). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1667-1675. [Link]

-

Robbins, B. L., et al. (1998). Metabolism and activation of the antiretroviral agent 9-(2-phosphonylmethoxypropyl)adenine (PMPA). Antimicrobial Agents and Chemotherapy, 42(3), 612-617. [Link]

-

Ray, A. S., et al. (2006). Mechanism of Active Renal Tubular Efflux of Tenofovir. Antimicrobial Agents and Chemotherapy, 50(10), 3297-3304. [Link]

-

GARDP Revive. (n.d.). Intracellular concentration assays. GARDP Revive. [Link]

-

Birkus, G., et al. (2011). Role of Cathepsin A and Lysosomes in the Intracellular Activation of Novel Antipapillomavirus Agent GS-9191. Antimicrobial Agents and Chemotherapy, 55(5), 2166-2173. [Link]

-

Tun-Yhong, W., et al. (2017). The pathway of tenofovir (TFV) transport in proximal tubular epithelium cells. ResearchGate. [Link]

-

Mehellou, Y., & De Clercq, E. (2010). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Medicinal Chemistry Communications, 1(5), 326-339. [Link]

-

Wiemer, A. J., et al. (2011). Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation. Journal of Medicinal Chemistry, 54(17), 5943-5953. [Link]

-

Kohler, J. J., et al. (2016). Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters. Journal of the American Society of Nephrology, 27(6), 1637-1645. [Link]

-

Izzedine, H., et al. (2014). Confirmed and potential transporters involved in active tubular secretion of tenofovir into urine. Nephrology Dialysis Transplantation, 29(1), 22-29. [Link]

-

Moss, D. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2314-2321. [Link]

-

Brouwer, K. L. R., et al. (2013). Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. Clinical Pharmacology & Therapeutics, 94(3), 317-329. [Link]

-

Ahlin, G., et al. (2011). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. Drug Metabolism and Disposition, 39(10), 1937-1946. [Link]

-

Lätti, S., et al. (2016). Rapid Measurement of Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics, 13(3), 925-934. [Link]

-

Li, L., & Brouwer, K. L. R. (2016). Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Methods in Molecular Biology, 1435, 19-38. [Link]

-

Moss, D. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2314-2321. [Link]

-

Babusis, D., et al. (2013). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 57(3), 1279-1285. [Link]

-

Kearney, B. P., et al. (2004). Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children. Antimicrobial Agents and Chemotherapy, 48(5), 1673-1677. [Link]

-

Chan, H. L. Y., et al. (2016). Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial. The Lancet Gastroenterology & Hepatology, 1(3), 185-195. [Link]

-

Ma, B., et al. (2018). Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. Antiviral Research, 151, 1-3. [Link]

-

Moss, D. M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Journal of Antimicrobial Chemotherapy, 74(8), 2314-2321. [Link]

-

Rohan, L. C., et al. (2016). Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis. Antimicrobial Agents and Chemotherapy, 60(3), 1667-1675. [Link]

-

Madrasi, K., et al. (2014). Linking the population pharmacokinetics of tenofovir and its metabolites with its cellular uptake and metabolism. CPT: Pharmacometrics & Systems Pharmacology, 3(11), e147. [Link]

-

Elliott, W., & Chan, J. (2016). Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate. Clinician Reviews, 26(6), 34-36. [Link]

-

Sax, P. E., et al. (2014). Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy: a randomized phase 2 study. Journal of Acquired Immune Deficiency Syndromes, 67(1), 52-58. [Link]

-

Moss, D. M., et al. (2018). Pharmacokinetics of Tenofovir-Monoester Following Single-Dose Administration of Tenofovir Disoproxil Fumarate. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication, 4(2), 72-79. [Link]

-

Pharmaffiliates. (n.d.). Mono-POC Methyl Tenofovir Fumarate (Mixture of Diastereomers). Pharmaffiliates. [Link]

-

Hou, J., et al. (2021). 3-year Treatment of Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate for Chronic HBV Infection in China. Journal of Viral Hepatitis, 28(11), 1546-1556. [Link]

Sources

- 1. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Active Renal Tubular Efflux of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinician.com [clinician.com]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tenofovir alafenamide vs. tenofovir disoproxil fumarate in single tablet regimens for initial HIV-1 therapy: a randomized phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular concentration assays – REVIVE [revive.gardp.org]

- 16. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Evaluation of Mono-poc Tenofovir's Antiviral Activity

Abstract

Tenofovir is a cornerstone of antiretroviral therapy, functioning as a potent nucleotide reverse transcriptase inhibitor (NRTI) against HIV and Hepatitis B virus (HBV).[1][2][3] Its clinical utility, however, is limited by the poor oral bioavailability of the parent drug, necessitating the development of prodrugs to enhance systemic absorption and intracellular delivery.[4][5] This technical guide details a comprehensive framework for the in vitro assessment of Mono-poc tenofovir, a novel prodrug candidate. The "poc" moiety, likely representing pivaloyloxymethylcarbonyl, is a strategy to mask the phosphonate group's negative charge, thereby improving cell permeability.[6] This document provides field-proven, step-by-step protocols for determining cytotoxicity (CC50), antiviral efficacy (EC50), and the resulting selectivity index (SI), ensuring a robust and self-validating evaluation for researchers in drug development.

Introduction: The Rationale for Tenofovir Prodrugs

Tenofovir exerts its antiviral effect in its diphosphorylated form, tenofovir diphosphate (TFV-DP), which acts as a chain terminator for viral DNA synthesis by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[2][7] This action effectively halts the replication process of retroviruses.[1][2] The primary challenge with tenofovir is its phosphonate group, which is negatively charged at physiological pH, leading to poor membrane permeability and low oral bioavailability.

Prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) were engineered to overcome this limitation.[5][8] They mask the phosphonate charge, allowing for efficient absorption and transport into cells.[5][6] Once inside the cell, enzymatic cleavage releases tenofovir, which is then phosphorylated by cellular kinases to the active TFV-DP.[9][10] this compound is conceptualized within this paradigm, utilizing a pivaloyloxymethylcarbonyl (POC) group to enhance lipophilicity and facilitate cellular uptake.[6] The goal of this guide is to outline the critical in vitro experiments required to validate its potential as an effective antiviral agent.

Core Principles and Mechanism of Action

The central hypothesis is that this compound will be efficiently transported into target cells, where it will be metabolized to release tenofovir, leading to the accumulation of the active TFV-DP. The subsequent inhibition of viral reverse transcriptase is the ultimate measure of its success.

Hypothesized Intracellular Activation Pathway

The conversion of this compound to its active form is a multi-step intracellular process. Understanding this pathway is crucial for interpreting experimental results.

-

Passive Diffusion: The lipophilic POC moiety allows this compound to diffuse across the cell membrane.

-

Esterase Cleavage: Intracellular esterases, such as Cathepsin A (CatA) or carboxylesterases (Ces), are expected to hydrolyze the POC group, releasing tenofovir.[9]

-

Phosphorylation Cascade: Cellular kinases sequentially phosphorylate tenofovir to tenofovir monophosphate (TFV-MP) and then to the active tenofovir diphosphate (TFV-DP).[9][10]

-

Reverse Transcriptase Inhibition: TFV-DP competes with dATP for incorporation into the nascent viral DNA strand.[2] Its incorporation leads to chain termination due to the lack of a 3'-hydroxyl group, thereby inhibiting viral replication.[1][2]

Caption: Hypothesized intracellular activation pathway of this compound.

Experimental Design: A Self-Validating System

A robust evaluation hinges on two key components: assessing the compound's toxicity to the host cell and measuring its specific activity against the virus. The ratio between these two values, the Selectivity Index (SI), is the ultimate measure of a drug candidate's potential.[11][12] An SI value of 10 or greater is generally considered promising.[11]

General Experimental Workflow

The workflow is designed to be logical and sequential, with cytotoxicity data informing the concentration range for antiviral assays.

Caption: General workflow for in vitro antiviral evaluation.

Detailed Experimental Protocols

The following protocols are foundational. The choice of cell line and viral strain should be tailored to the therapeutic target (e.g., MT-4 cells for HIV-1, HepG2.2.15 cells for HBV).[9][13]

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that reduces host cell viability by 50%. The MTT assay is a reliable, colorimetric method for this purpose.[11][14] It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15][16]

Materials:

-

Host cell line (e.g., MT-4) in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol/HCl)

-

96-well flat-bottom plates

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL and seed 100 µL into each well of a 96-well plate.[11] Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.

-

Compound Preparation: Prepare a 2-fold serial dilution series of this compound in culture medium.[11] The concentration range should be broad (e.g., 1000 µM down to ~0.5 µM) to capture the full dose-response curve.

-

Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include the following controls:

-

Cell Control: Cells treated with medium only (100% viability).

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

-

Blank Control: Medium only (for background absorbance).

-

-

Incubation: Incubate the plate for a period consistent with the planned antiviral assay (typically 48-72 hours).[11]

-

MTT Addition: Carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.[14] Incubate for 4 hours (37°C, 5% CO₂) to allow for formazan crystal formation.[14]

-

Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[11] Gently shake the plate for 15 minutes.[11]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[11]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control.[11] Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the CC50 value.[11][17]

Protocol 2: Antiviral Activity Assay (EC50 Determination for HIV-1)

This protocol measures the concentration of this compound required to inhibit viral replication by 50%. This example uses an HIV-1 p24 antigen ELISA as the endpoint, which quantifies the amount of a core viral protein.

Materials:

-

MT-4 cells (or other susceptible T-cell line)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB)

-

Complete cell culture medium

-

This compound and reference drug (e.g., TDF)

-

Commercial HIV-1 p24 Antigen ELISA kit

Step-by-Step Methodology:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate as described in the cytotoxicity protocol.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference control (TDF) in culture medium. The concentration range should bracket the expected EC50.

-

Treatment and Infection: Add 50 µL of the compound dilutions to the appropriate wells. Immediately after, add 50 µL of HIV-1 diluted to a pre-determined multiplicity of infection (MOI). Include the following controls:

-

Cell Control: Cells only (no virus, no drug).

-

Virus Control: Cells plus virus (no drug, represents 0% inhibition).

-

Reference Control: Cells plus virus plus reference drug (e.g., TDF).

-

-

Incubation: Incubate the plate for 5-7 days at 37°C, 5% CO₂, allowing for multiple rounds of viral replication.

-

Endpoint Measurement: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant of each well according to the manufacturer's protocol for the ELISA kit.

-

Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus control.[17] Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.[17][18]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured table to facilitate comparison between the test compound and reference drugs.

Table 1: Example In Vitro Antiviral Profile against HIV-1 in MT-4 Cells

| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | >100 | 0.05 | >2000 |

| Tenofovir (Parent) | >1000 | 5.0 | >200 |

| TDF (Reference) | >100 | 0.02 | >5000 |

Data are hypothetical examples for illustrative purposes.

Interpretation:

-

A high CC50 value indicates low cellular toxicity.

-

A low EC50 value indicates high antiviral potency.[19] A significantly lower EC50 for this compound compared to the parent drug, tenofovir, would suggest successful intracellular delivery and activation.[4][19]

-

A high SI value is the most critical indicator of a promising drug candidate, signifying a wide therapeutic window where the compound is effective against the virus at concentrations that are not harmful to host cells.[12]

Caption: Relationship between cytotoxicity, potency, and drug candidacy.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its cytotoxicity and antiviral efficacy, researchers can calculate the selectivity index, a crucial first step in evaluating its potential as a next-generation antiretroviral agent. A successful outcome from these studies—characterized by low cytotoxicity, high potency, and a favorable selectivity index—would provide a strong rationale for advancing the compound to more complex studies, including mechanism of action confirmation, resistance profiling, and preclinical pharmacokinetic and pharmacodynamic evaluations.

References

- Patsnap Synapse. (2024). What is the mechanism of Tefovir?

- Patsnap Synapse. (2024). What is the mechanism of Tenofovir?

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Antiviral Assay for Tenofovir Disoproxil.

-

Babusis, D., et al. (2015). Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 59(10), 6069-6076. Retrieved from [Link]

-

Miller, M. R., et al. (2018). Phosphoryl Prodrugs: Characteristics to Improve Drug Development. Molecules, 23(7), 1633. Retrieved from [Link]

- Pharmacology of Nucleotide Reverse Transcriptase Inhibitors. (2025). YouTube.

-

Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906. Retrieved from [Link]

- BenchChem. (n.d.). Enhancing Tenofovir Bioavailability: An In-depth Technical Guide to Prodrug Strategies.

-

Delaney, W. E., et al. (2006). Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 50(7), 2471-2477. Retrieved from [Link]

- BenchChem. (n.d.). Protocol for assessing cytotoxicity (CC50) of antiviral compounds.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

-

Lee, W. A., et al. (2005). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue. Antimicrobial Agents and Chemotherapy, 49(5), 1898-1906. Retrieved from [Link]

-

Drugs.com. (2025). Truvada: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

-

van der Kuijl, M. B., et al. (2012). Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection. PLOS ONE, 7(7), e40313. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

ViroPlex. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

-

Li, X., et al. (2017). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Virologica Sinica, 32(3), 242-251. Retrieved from [Link]

-

Wang, X., et al. (2021). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical Pharmacology & Therapeutics, 109(1), 127-131. Retrieved from [Link]

-

ResearchGate. (2022). 50% effective concentration (EC50) and 50% cytotoxicity... Retrieved from [Link]

-

Bam, R. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral. Antimicrobial Agents and Chemotherapy, 59(10), 6069-6076. Retrieved from [Link]

-

Bam, R. A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 59(10), 6069-6076. Retrieved from [Link]

-

Wang, Y., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Frontiers in Pharmacology, 13, 959387. Retrieved from [Link]

Sources

- 1. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Pharmacodynamics of the Reverse Transcriptase Inhibitor Tenofovir and Prophylactic Efficacy against HIV-1 Infection | PLOS One [journals.plos.org]

- 8. drugs.com [drugs.com]

- 9. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. frontiersin.org [frontiersin.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. clyte.tech [clyte.tech]

- 17. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

The Pivotal Role of Acyloxymethyl Esters in Tenofovir Prodrug Design: A Technical Guide to the Pivaloyloxymethyl (POM) and Isopropoxycarbonyloxymethyl (POC) Moieties

Abstract

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) fundamental to the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1] However, its clinical utility in its parent form is severely hampered by poor oral bioavailability, a direct consequence of the dianionic phosphonate group that restricts membrane permeability.[2] This technical guide provides an in-depth analysis of the acyloxymethyl ester prodrug strategy, specifically focusing on the pivaloyloxymethyl (POM) and the structurally related isopropoxycarbonyloxymethyl (POC) groups, which were instrumental in transforming tenofovir into a clinically successful oral therapeutic. We will dissect the mechanism by which these moieties enhance lipophilicity and facilitate intestinal absorption, detail the intracellular enzymatic activation cascade, and explore the pharmacokinetic implications. Furthermore, this guide will address the inherent limitations and toxicological considerations of this first-generation prodrug approach, which ultimately paved the way for next-generation compounds like Tenofovir Alafenamide (TAF).

The Challenge of Tenofovir Delivery

Physicochemical Properties of Tenofovir

Tenofovir is an acyclic nucleoside phosphonate (ANP) analog of adenosine 5'-monophosphate.[3] The presence of the phosphonate group (P-C bond) instead of a phosphate ester (P-O bond) grants it high stability against hydrolysis by cellular phosphatases. However, this same group is the primary obstacle to its oral administration. At physiological pH, the phosphonic acid is deprotonated, existing as a dianion, which imparts high water solubility but extremely low lipid membrane permeability.[2]

The Bioavailability Barrier

For a drug to be orally effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This process overwhelmingly favors small, moderately lipophilic molecules that can passively diffuse across the lipid bilayers of intestinal epithelial cells. The highly polar, negatively charged nature of tenofovir prevents this passive diffusion, resulting in an oral bioavailability of less than 2%. This necessitates a prodrug approach to mask the phosphonate's charge, rendering the molecule more lipophilic and capable of cellular penetration.

The Acyloxymethyl Prodrug Strategy

Principles of Prodrug Design for Phosphonates

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. For phosphonates, the primary goal is to neutralize the two negative charges. An effective strategy is to convert the phosphonic acid into a diester using lipophilic, biolabile (enzymatically cleavable) protecting groups.[4] The acyloxymethyl ester, particularly the pivaloyloxymethyl (POM) variant, is a well-established promoiety for this purpose.[5] It enhances lipophilicity and is readily cleaved by ubiquitous cellular esterases to regenerate the parent phosphonate intracellularly.[6]

The Pivaloyloxymethyl (POM) and Isopropoxycarbonyloxymethyl (POC) Groups

The first successful oral prodrug of tenofovir, Tenofovir Disoproxil Fumarate (TDF), utilizes two isopropoxycarbonyloxymethyl (POC or "isoproxil") groups to mask the phosphonate.[7] The POC group is structurally and functionally analogous to the POM group, differing only in the substituent on the carbonyl carbon (isopropoxy vs. tert-butyl). Both function by the same mechanism. These groups are attached to the phosphorus atom via oxygen, forming a bis(acyloxymethyl) phosphonate diester. This structural modification converts the polar, charged phosphonate into a neutral, more lipophilic entity.

Figure 1: Conceptual diagram showing the conversion of polar Tenofovir into a lipophilic prodrug by masking the phosphonate with two POC groups.

Mechanism of Enhanced Bioavailability: A Case Study of TDF

Masking Polarity and Increasing Lipophilicity

The two POC groups in TDF effectively neutralize the negative charges of the phosphonate. This transformation drastically increases the molecule's lipophilicity (fat-solubility), allowing it to partition from the aqueous environment of the intestinal lumen into the lipid-rich cell membranes of the gut epithelium.

Intestinal Absorption and First-Pass Metabolism

Following oral administration, TDF is absorbed from the small intestine via passive diffusion.[3] Its oral bioavailability in fasted individuals is approximately 25%, which increases to about 40% when taken with a high-fat meal, highlighting the importance of lipophilicity in its absorption.[3] Once absorbed, it enters the portal circulation and is distributed throughout the body.

Intracellular Activation Pathway

The clinical efficacy of TDF relies on its efficient conversion to tenofovir and subsequent phosphorylation to the active antiviral agent, tenofovir diphosphate (TFV-DP). This multi-step process occurs intracellularly.

-

Step 1: Esterase-Mediated Hydrolysis: The process is initiated by non-specific carboxylesterases, primarily human carboxylesterase 1 (hCES1), which are abundant in hepatocytes, lymphocytes, and other target cells. These enzymes recognize and hydrolyze the two ester bonds of the POC groups.[2]

-

Step 2: Spontaneous Degradation: This enzymatic cleavage releases two molecules of an unstable hydroxymethyl intermediate. This intermediate rapidly and spontaneously degrades into formaldehyde and another byproduct (isopropanol and carbon dioxide from the POC group, or pivalic acid from a POM group).

-

Step 3: Liberation of Tenofovir Monophosphate: The removal of the protecting groups regenerates the phosphonate moiety, releasing tenofovir monophosphate (the parent drug, tenofovir) directly inside the cell.

-

Step 4: Cellular Phosphorylation: Cellular kinases then phosphorylate tenofovir monophosphate twice more to yield the active metabolite, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination when incorporated into viral DNA.[1]

Figure 2: Intracellular metabolic activation pathway of Tenofovir Disoproxil Fumarate (TDF) to the active antiviral agent, Tenofovir Diphosphate (TFV-DP).

Pharmacokinetic Profile and Clinical Implications

The POM/POC prodrug strategy dramatically improves the pharmacokinetic profile of tenofovir, enabling effective once-daily oral dosing.

Comparative Pharmacokinetics: Tenofovir vs. TDF

| Parameter | Tenofovir (Parent Drug) | Tenofovir Disoproxil Fumarate (TDF) |

| Oral Bioavailability | < 2% | ~25% (fasting), up to 40% (with food)[3] |

| Mechanism of Absorption | Negligible | Passive Diffusion |

| Standard Oral Dose | Not orally administered | 300 mg once daily |

| Intracellular TFV-DP | Low levels achieved | High levels in target cells |

Clinical Efficacy

TDF, in combination with other antiretroviral agents, has been a cornerstone of HIV treatment for decades, demonstrating potent and durable viral suppression.[8] It is also a first-line agent for the treatment of chronic hepatitis B.[9] Its success is a direct result of the POC prodrug moiety's ability to deliver therapeutic concentrations of tenofovir to target cells.

Limitations and Toxicological Considerations

Despite its success, the TDF prodrug strategy is not without drawbacks, primarily related to off-target effects resulting from high systemic exposure to tenofovir and the release of byproducts.

Byproduct Release

The intracellular cleavage of the two POC groups from each molecule of TDF releases two molecules of formaldehyde. While formaldehyde is a known cytotoxic and genotoxic agent, the amounts generated from therapeutic doses of TDF are generally considered to be within the body's capacity for detoxification.

Systemic Tenofovir Exposure: Renal and Bone Toxicity

TDF is largely hydrolyzed to tenofovir in the plasma before it can be taken up by target lymphocytes.[2] This leads to high circulating levels of tenofovir, which is eliminated by the kidneys through both glomerular filtration and active tubular secretion.[2] High concentrations of tenofovir in the proximal tubules of the kidneys can lead to mitochondrial toxicity, resulting in renal impairment, Fanconi syndrome, and acute kidney injury.[9][10] Furthermore, this renal phosphate wasting and other systemic effects can lead to decreased bone mineral density (BMD) over long-term use.[9][11]

The Evolution to Next-Generation Prodrugs: Tenofovir Alafenamide (TAF)

The renal and bone toxicity associated with TDF prompted the development of a second-generation prodrug, Tenofovir Alafenamide (TAF).[12][13] TAF utilizes a different "ProTide" (phosphonamidate) technology, which is much more stable in plasma.[14] This allows TAF to be delivered intact to target cells (like lymphocytes and hepatocytes), where it is more efficiently metabolized to tenofovir.[15] The result is that TAF can achieve therapeutic intracellular concentrations of TFV-DP at a dose (25 mg) that is more than 10 times lower than TDF, leading to over 90% lower systemic plasma concentrations of tenofovir.[12][14] This significantly reduces the risk of renal and bone toxicity compared to TDF.[13][16]

Key Experimental Methodologies for Prodrug Evaluation

Evaluating a novel phosphonate prodrug like TDF involves a series of standardized in vitro and in vivo experiments to determine its stability, permeability, and metabolic fate.

Protocol: In Vitro Chemical and Enzymatic Stability

Objective: To assess the stability of the prodrug in simulated biological fluids to ensure it remains intact until it reaches the target site for absorption.

Methodology:

-

Prepare Solutions: Prepare stock solutions of the prodrug (e.g., TDF) in a suitable solvent like DMSO. Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). Collect fresh human plasma.

-

Incubation: Add an aliquot of the prodrug stock solution to pre-warmed SGF, SIF, and plasma to a final concentration of 10-100 µg/mL.

-

Sampling: Incubate the mixtures at 37°C with gentle agitation. At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots.

-

Sample Quenching: Immediately quench the enzymatic reaction in the plasma samples by adding an excess of cold acetonitrile. This also precipitates plasma proteins. Centrifuge to clarify.

-

Analysis: Analyze the supernatant for the concentration of the remaining prodrug and the appearance of the parent drug (tenofovir) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Interpretation: Calculate the half-life (t½) of the prodrug in each medium. A stable prodrug should show minimal degradation in SGF and SIF but should be hydrolyzed in plasma.

Protocol: Caco-2 Permeability Assay for Intestinal Absorption

Objective: To model human intestinal absorption and predict the in vivo permeability of the prodrug. The Caco-2 cell line is derived from human colorectal adenocarcinoma and, when cultured, differentiates to form a polarized monolayer of enterocytes with a brush border, mimicking the intestinal barrier.

Methodology:

-

Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® filter inserts for 21-25 days until a differentiated, confluent monolayer is formed.

-

Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. A TEER value >250 Ω·cm² is typically required.

-

Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test compound (prodrug) solution in HBSS to the apical (AP, upper) chamber. c. Add fresh HBSS to the basolateral (BL, lower) chamber. d. Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber, replacing the volume with fresh HBSS.

-

Analysis: Quantify the concentration of the prodrug and any parent drug that has appeared in the BL samples using LC-MS/MS.

-

Calculate Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the AP chamber.

-

Interpretation: A high Papp value for the prodrug compared to a low Papp for the parent drug indicates successful enhancement of permeability.

Figure 3: A simplified workflow for the preclinical evaluation of a novel Tenofovir prodrug candidate.

Conclusion

The use of pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) groups represents a landmark achievement in medicinal chemistry, successfully overcoming the profound bioavailability challenges of tenofovir. By masking the polar phosphonate group, these acyloxymethyl ester moieties enabled the development of TDF, the first orally active formulation of tenofovir, which has had an immeasurable impact on the global management of HIV and HBV. This strategy masterfully enhances lipophilicity to facilitate passive intestinal absorption, while relying on intracellular esterases to release the active drug. However, the associated high systemic drug exposure and consequent renal and bone toxicities highlighted the limitations of this approach. The lessons learned from the TDF experience were critical in guiding the rational design of next-generation prodrugs like TAF, which offer an improved safety profile. The story of the tenofovir prodrugs serves as a powerful case study in the iterative process of drug development, where initial successes are refined to create safer and more efficient therapies.

References

-

Tenofovir disoproxil - Wikipedia. [Link]

-

What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. [Link]

-

Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate - Clinician.com. [Link]

-

Buti, M., et al. (2019). 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection. Journal of Hepatology, 70(5), e213. [Link]

-

Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance - Der Pharma Chemica. [Link]

-

Tenofovir Disoproxil Fumarate: Package Insert / Prescribing Info / MOA - Drugs.com. [Link]

-

Venter, W. D. F., et al. (2019). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of the International AIDS Society, 22(Suppl 4), e25277. [Link]

-

An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines - ChemRxiv. [Link]

-

Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses - YouTube. [Link]

-

Study to Compare Tenofovir Alafenamide (TAF) Versus Tenofovir Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen - Clinical Trials. [Link]

-

What is the mechanism of Tenofovir? - Patsnap Synapse. [Link]

-

Hill, A., et al. (2024). Which Form of Tenofovir Should Be Used Worldwide: Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide? Clinical Infectious Diseases, 78(Supplement_1), S1-S4. [Link]

-

Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. [Link]

-

Direct Synthesis of Partially Modified 2′-O-Pivaloyloxymethyl RNAs by a Base-Labile Protecting Group Strategy and their Potential for Prodrug-Based Gene-Silencing Applications - ResearchGate. [Link]

-

Pivaloyloxymethyl – Knowledge and References - Taylor & Francis. [Link]

-

Aryloxy Pivaloyloxymethyl Prodrugs (POMtides) as Nucleoside Monophosphate Prodrugs - ORCA – Online Research @ Cardiff. [Link]

-

Rephaeli, A., et al. (2005). Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis. Cancer Chemotherapy and Pharmacology, 56(1), 51-61. [Link]

-

Synthesis of tenofovir and its prodrug, tenofovir disoproxil. - ResearchGate. [Link]

-

Synthesis and Preliminary Evaluation of pro-RNA 2′-O-Masked with Biolabile Pivaloyloxymethyl Groups in an RNA Interference Assay | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. [Link]

-

Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications - PubMed. [Link]

-

Relative bioavailability study of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy male fasted volunteers - PubMed. [Link]

-

Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC - NIH. [Link]

-

A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed. [Link]

-

A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC - NIH. [Link]

-

Tenofovir-induced renal and bone toxicity: report of two cases and literature review - NIH. [Link]

-

Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed. [Link]

-

Tenofovir alafenamide nephrotoxicity in an HIV-positive patient: A case report - PubMed. [Link]

-

Tenofovir-Induced Fanconi Syndrome Presenting with Life-Threatening Hypokalemia: Review of the Literature and Recommendations for Early Detection - MDPI. [Link]

-

tenofovir disoproxil fumarate tablets - accessdata.fda.gov. [Link]

Sources

- 1. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. drugs.com [drugs.com]

- 9. Tenofovir-induced renal and bone toxicity: report of two cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. clinician.com [clinician.com]

- 13. 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

initial studies on Mono-poc tenofovir stability

An In-Depth Technical Guide to the Initial Stability Assessment of Mono-poc Tenofovir

Introduction

Tenofovir, an acyclic nucleoside phosphonate, is a cornerstone of antiretroviral therapy, acting as a potent inhibitor of viral reverse transcriptase.[1][2] However, the therapeutic utility of the parent drug is hampered by its low oral bioavailability, a direct consequence of the negatively charged phosphonate group at physiological pH which impedes membrane permeability.[3][4] To surmount this challenge, medicinal chemists developed prodrugs, most notably Tenofovir Disoproxil Fumarate (TDF), which masks the phosphonate moiety with two lipophilic isopropyloxycarbonyloxymethyl (POC) groups, significantly enhancing absorption.[3][5]

During the metabolic activation of TDF, the two POC groups are sequentially cleaved by esterases to release the active tenofovir. The intermediate in this process, with one POC group remaining, is this compound.[6][7] This compound is not only a key metabolite but also a potential degradation product of TDF, making its stability profile a critical area of investigation.[6] Understanding the intrinsic stability of this compound is paramount for several reasons: it informs the degradation pathways of the parent TDF prodrug, aids in the development of accurate, stability-indicating analytical methods, and provides insights that can guide the development of more stable next-generation phosphonate prodrugs.[8][9]

This technical guide provides a comprehensive framework for conducting the initial stability studies of this compound. We will delve into the principles of forced degradation, present detailed experimental protocols grounded in regulatory guidelines, and explain the scientific rationale behind each methodological choice. This document is designed for researchers, analytical scientists, and drug development professionals seeking to rigorously evaluate the stability of phosphonate prodrugs.

Section 1: The Foundation of Stability Assessment: Forced Degradation

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[10][] Initial stability assessments are built upon the principle of forced degradation , also known as stress testing.[12][13] The objective is not to determine the shelf life, but rather to purposefully degrade the molecule under conditions more severe than those it would encounter during storage.[10][13] This deliberate stress serves three primary functions:

-

Elucidation of Degradation Pathways: It reveals the likely chemical transformations the molecule may undergo, identifying its intrinsic vulnerabilities.[13][14]

-

Identification of Degradation Products: It generates potential impurities that could form under normal storage conditions, which is crucial for safety assessment.[14]

-

Development of Stability-Indicating Methods: It is essential for developing and validating an analytical method—typically HPLC—that can accurately separate the intact drug from all its degradation products, ensuring that the assay is "stability-indicating."[13][14]

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, mandate these studies.[10] The typical stress conditions applied are hydrolysis, oxidation, photolysis, and thermal stress, designed to probe the molecule's most susceptible functional groups.[12][13]

Caption: Logical workflow of a forced degradation study.

Section 2: The Analyte: this compound Profile

A thorough understanding of the analyte's chemical structure is a prerequisite for designing a logical stability study.

-

Chemical Name: ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)({[(propan-2-yloxy)carbonyl]oxy}methoxy)phosphinic acid[15]

-

Molecular Formula: C₁₄H₂₂N₅O₇P[15]

-

Molecular Weight: 403.33 g/mol [15]

-

Structure:

(Source: PubChem CID 71772014)

Key Structural Features and Potential Liabilities: this compound possesses several functional groups that are prime targets for degradation:

-

Ester Linkage: The isopropyloxycarbonyloxymethyl (POC) group contains carbonate and ether linkages. Ester groups are notoriously susceptible to hydrolysis under both acidic and basic conditions.[16][17] This is the most anticipated degradation pathway.

-

Phosphonate Group: While the core P-C bond is stable, the P-O-C linkages can be labile, particularly under harsh pH conditions.[3]

-

Adenine Moiety: The purine ring system contains amine groups and double bonds that could be susceptible to oxidation and photolytic degradation.[18]

Section 3: The Cornerstone: A Stability-Indicating Analytical Method

The validity of all stability data hinges on the analytical method used. An RP-HPLC method is the industry standard for this purpose due to its precision, sensitivity, and versatility.[14][19] The method must be proven to be "stability-indicating," meaning it can quantify the decrease in the active drug substance due to degradation and separate the drug peak from all degradant peaks.

Protocol: RP-HPLC Method Development and Validation

1. Instrument and Conditions:

-

System: A standard HPLC or UPLC system with a UV or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point due to its versatility in retaining moderately polar compounds like this compound.[20][21]

-

Mobile Phase: A gradient elution is often necessary to resolve early-eluting polar degradants from the parent drug and any later-eluting non-polar species.

-

Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0-5.0). The buffer is critical to maintain a consistent ionization state of the molecule, ensuring reproducible retention times.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The adenine ring has a strong UV absorbance maximum around 260 nm. A DAD is advantageous as it can help assess peak purity.[22][23]

-

Column Temperature: 30-40 °C to ensure reproducibility.

-

Injection Volume: 10 µL.

2. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.[12]

-

Further dilute to a working concentration (e.g., 100 µg/mL) for analysis.

3. Method Validation (as per ICH Q2(R1)):

-

Specificity: Analyze stressed samples (from forced degradation) to demonstrate that the peaks of the degradants are resolved from the main drug peak.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the working concentration).

-

Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation for the impurities.

Caption: Workflow for developing a stability-indicating HPLC method.

Section 4: Experimental Protocols for Forced Degradation

The following protocols are designed to achieve a target degradation of 5-20%.[14][24] This level is sufficient to generate and detect primary degradants without destroying the molecule entirely, which could lead to misleading secondary or tertiary degradation products. All studies should include a control sample (unstressed) for comparison.

Hydrolytic Degradation

-

Scientific Rationale: This condition directly targets the ester and phosphonate ester bonds, which are expected to be the most labile parts of the molecule. Comparing rates in acid versus base can provide mechanistic insights into the hydrolysis reaction.[16][17]

-

Protocol:

-

Prepare three solutions of this compound (approx. 1 mg/mL) in:

-

0.1 M Hydrochloric Acid (HCl)

-

Purified Water (as a control)

-

0.1 M Sodium Hydroxide (NaOH)

-

-

Incubate the solutions at 60 °C.[12]

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Dilute the samples to the target concentration with the mobile phase and analyze by HPLC.

-

Oxidative Degradation

-

Scientific Rationale: This tests the molecule's resilience to oxidative stress. The nitrogen atoms and double bonds within the adenine ring are potential sites of oxidation.

-

Protocol:

-

Prepare a solution of this compound (approx. 1 mg/mL) in a 3% hydrogen peroxide (H₂O₂) solution.[18]

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours).

-

Dilute and analyze by HPLC. If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) or gentle heating may be employed.[18]

-

Thermal Degradation